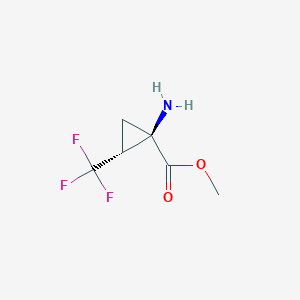
3-Iodo-L-tyrosine Methyl Ester HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-L-tyrosine Methyl Ester Hydrochloride is an organic compound with the chemical formula C10H13ClINO3. It is a derivative of L-tyrosine, an amino acid, where the hydroxyl group of the tyrosine is iodinated, and the carboxyl group is esterified with methanol. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride typically involves the iodination of L-tyrosine followed by esterification. A common method includes reacting L-tyrosine with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the meta-position of the benzene ring. The resulting 3-Iodo-L-tyrosine is then esterified with methanol in the presence of an acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can remove the iodine atom, converting it back to L-tyrosine methyl ester.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: L-tyrosine methyl ester.
Substitution: Various substituted tyrosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Iodo-L-tyrosine Methyl Ester Hydrochloride has several applications in scientific research:
Mecanismo De Acción
The primary mechanism of action of 3-Iodo-L-tyrosine Methyl Ester Hydrochloride involves the inhibition of tyrosine hydroxylase. This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, a precursor of dopamine. By inhibiting this enzyme, the compound can modulate the levels of catecholamines in biological systems . Additionally, it plays a role in the synthesis of thyroid hormones by acting as an intermediate in the formation of triiodothyronine (T3) and thyroxine (T4) .
Comparación Con Compuestos Similares
3-Iodotyrosine: An intermediate in thyroid hormone synthesis, similar in structure but without the esterified carboxyl group.
L-Tyrosine Methyl Ester: The non-iodinated form, used as a prodrug for L-tyrosine.
3,5-Diiodo-L-tyrosine: Contains two iodine atoms and is also involved in thyroid hormone synthesis.
Uniqueness: 3-Iodo-L-tyrosine Methyl Ester Hydrochloride is unique due to its specific iodination and esterification, which confer distinct biochemical properties. Its ability to inhibit tyrosine hydroxylase and its role in thyroid hormone synthesis make it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C10H13ClINO3 |
|---|---|
Peso molecular |
357.57 g/mol |
Nombre IUPAC |
methyl 2-amino-3-(4-hydroxy-3-iodophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12INO3.ClH/c1-15-10(14)8(12)5-6-2-3-9(13)7(11)4-6;/h2-4,8,13H,5,12H2,1H3;1H |
Clave InChI |
CCYPOKVFIQWUNE-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(CC1=CC(=C(C=C1)O)I)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
![6,8-Dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13638412.png)
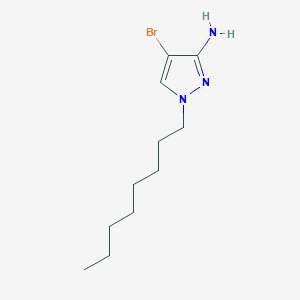


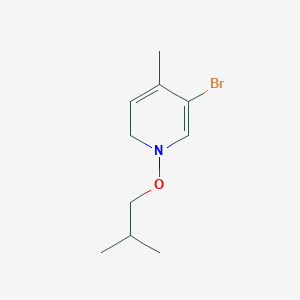
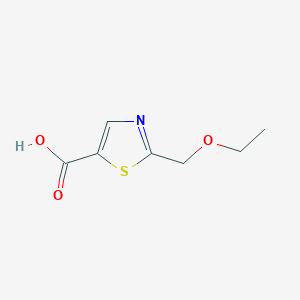

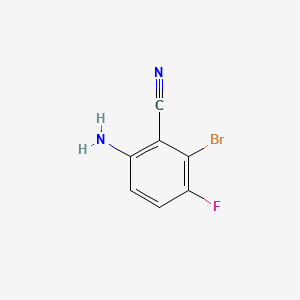

![2-Amino-2-{spiro[3.3]heptan-2-yl}aceticacid](/img/structure/B13638460.png)
